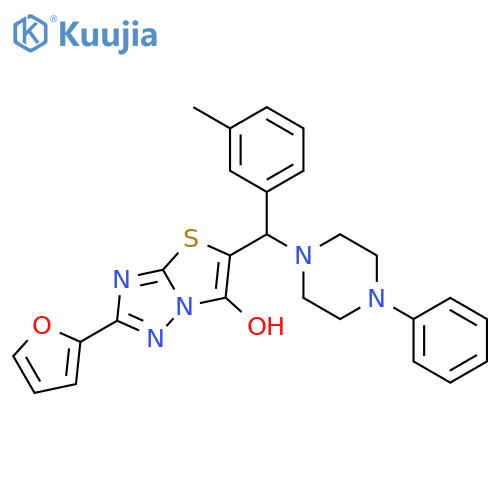Cas no 887222-36-8 (2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

887222-36-8 structure
商品名:2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
- 2-(furan-2-yl)-5-[(3-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- HMS1906N08
- 2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- 2-(furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- AKOS005008989
- F2575-0286
- CHEMBL1554165
- G857-1863
- NCGC00137252-01
- 887222-36-8
-
- インチ: 1S/C26H25N5O2S/c1-18-7-5-8-19(17-18)22(30-14-12-29(13-15-30)20-9-3-2-4-10-20)23-25(32)31-26(34-23)27-24(28-31)21-11-6-16-33-21/h2-11,16-17,22,32H,12-15H2,1H3
- InChIKey: DTLRUDSNRGMILF-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2=CC=CO2)N=C2SC(C(C3=CC=CC(C)=C3)N3CCN(C4=CC=CC=C4)CC3)=C(O)N12
計算された属性
- せいみつぶんしりょう: 471.17289623g/mol
- どういたいしつりょう: 471.17289623g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 5
- 複雑さ: 674
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2575-0286-3mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2575-0286-2μmol |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2575-0286-2mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2575-0286-4mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2575-0286-1mg |
2-(furan-2-yl)-5-[(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
887222-36-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
887222-36-8 (2-(furan-2-yl)-5-(3-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品
- 307-59-5(perfluorododecane)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
